1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene
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Overview
Description
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, and two fluorine atoms are substituted at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve elevated temperatures and the presence of a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are benzoic acid derivatives.
Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity towards nucleophiles, allowing it to participate in various chemical transformations. The pathways involved include the formation of reactive intermediates that facilitate the substitution of functional groups on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-4-fluoromethyl-2-nitrobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-1-fluorobenzene
Uniqueness
1,2-Dichloro-4-fluoro-3-(fluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in specific positions allows for selective chemical transformations that are not possible with other similar compounds.
Properties
CAS No. |
1803787-45-2 |
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Molecular Formula |
C7H4Cl2F2 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2 |
InChI Key |
DMPRKEOIWAASEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Cl)Cl |
Origin of Product |
United States |
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